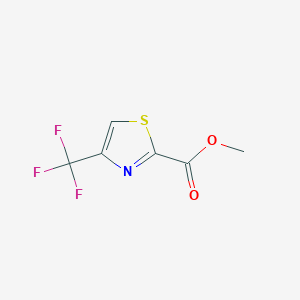

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

Description

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and a carboxylate ester. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and agrochemical industries .

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJHXOYYMRJRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696362 | |

| Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-85-1 | |

| Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate. The reaction is carried out under reflux conditions in the presence of a base, such as sodium ethoxide, to facilitate the cyclization process . The resulting product is then esterified to obtain the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction mixture is stirred overnight at around 40°C, and the progress is monitored using thin-layer chromatography (TLC). The crude product is extracted using ethyl acetate and water, followed by drying over anhydrous sodium sulfate and vacuum concentration to yield the final product with a high yield of 99% .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(trifluoromethyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate has garnered attention for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. These compounds are often synthesized and tested for their efficacy against various pathogens, including bacteria and fungi. For instance, a study demonstrated that thiazole derivatives showed promising results against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory effects. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may contribute to improved bioavailability and potency in reducing inflammation .

Agricultural Applications

The compound is being investigated for its role as an agricultural bactericide and fungicide. Its synthesis method has been optimized to produce high yields with minimal environmental impact.

Synthesis of Agricultural Intermediates

A notable application involves its use as an intermediate in the synthesis of agricultural chemicals. For example, the preparation method for 2-methyl-4-trifluoromethyl thiazole-5-formic acid has been developed to ensure high yield and low cost, making it suitable for large-scale agricultural applications .

Efficacy Against Plant Pathogens

Field studies have shown that formulations containing this compound effectively control plant pathogens, thereby improving crop yields and quality . These formulations are particularly valuable in integrated pest management strategies.

Case Studies

3.1 Synthesis Optimization

A detailed study focused on optimizing the synthesis of this compound through a one-pot reaction process that combines chlorination and cyclization steps. This method not only simplifies the synthesis but also enhances the yield significantly (up to 91%) compared to traditional methods .

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| One-pot synthesis | 91 | Sulfuryl chloride, thioacetamide |

| Cyclization with amines | High | Acetonitrile, reflux |

3.2 Antimicrobial Testing

In a laboratory setting, various derivatives of this compound were tested against a panel of microbial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activities.

Pathways Involved: It can inhibit or activate biochemical pathways, such as those involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

- 4-Methyl-2-(trifluoromethyl)thiazole

- 2-Aminothiazole derivatives

Comparison: Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Biological Activity

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its broad range of biological activities. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Antibacterial Activity : In a study evaluating various thiazole derivatives, compounds demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 100 to 400 μg/mL against certain bacterial strains. Notably, some derivatives showed enhanced activity against Enterococcus faecalis with an MIC of 100 μg/mL .

- Antifungal Activity : The antifungal efficacy was more pronounced, with certain thiazole compounds showing significant activity against Candida albicans and Aspergillus niger. For instance, specific derivatives exhibited MIC values between 3.92 mM and 4.23 mM against these fungi .

Anticancer Activity

The anticancer potential of this compound is supported by various studies indicating its effectiveness against different cancer cell lines.

- Cell Line Studies : In vitro assays have demonstrated that thiazole derivatives can inhibit the growth of cancer cells such as HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). For example, certain compounds showed IC50 values below 20 mg/kg, indicating significant cytotoxicity compared to standard treatments .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that modifications in the thiazole structure can enhance cytotoxicity. Specifically, the presence of electron-withdrawing groups at strategic positions has been linked to increased anticancer activity .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has also been investigated for other pharmacological activities.

- Anticonvulsant Properties : Some thiazole derivatives have shown promise in anticonvulsant activity, with specific compounds demonstrating effective seizure control in animal models .

- Antiviral Activity : Research into antiviral properties has revealed that certain thiazole derivatives can inhibit viral replication effectively. For example, compounds were tested against yellow fever virus with promising results in cellular assays .

Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound and related thiazole derivatives:

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(trifluoromethyl)thiazole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of thioamide precursors or coupling reactions with trifluoromethyl-containing reagents. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement. Evidence from analogous thiazole derivatives suggests that trifluoromethyl groups may require inert atmospheres or anhydrous conditions to prevent hydrolysis . Monitoring via thin-layer chromatography (TLC) or LCMS (as in ) ensures reaction progress.

Q. How can the structure of this compound be validated experimentally?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and NMR to confirm substituent positions and trifluoromethyl integration.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the thiazole ring and ester group .

- LCMS/HPLC : Verify molecular weight (e.g., m/z 205–287 range, as seen in ) and purity (>95% by HPLC).

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of the thiazole ring in this compound?

The trifluoromethyl group is highly electronegative, inducing strong electron-withdrawing effects on the thiazole ring. This stabilizes the carboxylate moiety and alters reactivity in nucleophilic substitutions or cross-coupling reactions. Computational studies (DFT calculations) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Experimental validation includes comparing reaction rates with non-fluorinated analogs (e.g., methyl vs. trifluoromethyl derivatives) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?

- Re-evaluate computational parameters : Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) account for fluorine’s electron density.

- Cross-validate spectroscopy : If NMR chemical shifts conflict with predicted values, confirm sample purity or consider solvent effects (e.g., DMSO vs. CDCl).

- Crystallographic refinement : Use high-resolution X-ray data (e.g., SHELXL refinement) to resolve steric clashes or disorder in the trifluoromethyl group .

Q. How can this compound be applied in medicinal chemistry, particularly in target identification?

The thiazole core and trifluoromethyl group are common in bioactive molecules. Potential applications include:

- Kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Antimicrobial activity : Test in MIC assays against Gram-positive/negative bacteria.

- SAR studies : Modify the carboxylate ester to amides (e.g., ’s pyrrole-carboxamide derivatives) and compare potency .

Methodological Challenges

Q. What are the best practices for handling hygroscopic or decomposition-prone batches of this compound?

Q. How can researchers address low yields in carboxylate ester functionalization reactions?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for cross-couplings or enzymatic catalysts for hydrolytic reactions.

- Protecting groups : Temporarily protect the ester with tert-butyl groups (as in ) to prevent side reactions.

- Microwave-assisted synthesis : Enhance reaction efficiency and reduce time (e.g., 30 minutes vs. 3 days in conventional heating) .

Data Presentation

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 227.18 g/mol (CHFNOS) | Calc. |

| Melting Point | ~130–135°C (analogous to ) | |

| HPLC Retention Time | ~1.2–1.5 minutes (C18 column) | |

| Stability in DMSO | >24 hours at 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.